molecular formula C8H6F3N3O3 B1456753 3-Nitro-5-trifluoromethyl-benzoic acid hydrazide CAS No. 22227-34-5

3-Nitro-5-trifluoromethyl-benzoic acid hydrazide

Cat. No.: B1456753
CAS No.: 22227-34-5
M. Wt: 249.15 g/mol
InChI Key: VXKMHWFQNXKKGE-UHFFFAOYSA-N
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Description

3-Nitro-5-trifluoromethyl-benzoic acid, also known as alpha,alpha,alpha-trifluoro-5-nitro-m-toluic acid, is a chemical compound with the molecular formula C8H4F3NO4 . It has a molecular weight of 235.1 . The compound appears as a crystal or powder .


Molecular Structure Analysis

The InChI code for 3-Nitro-5-trifluoromethyl-benzoic acid is 1S/C8H4F3NO4/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16/h1-3H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Nitro-5-trifluoromethyl-benzoic acid hydrazide are not available, benzoic acid derivatives can participate in various chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical and Chemical Properties Analysis

3-Nitro-5-trifluoromethyl-benzoic acid is a pale cream to pale yellow crystalline powder . It has a molecular weight of 235.12 . The compound should be stored in a refrigerator and is stable under normal temperatures and pressures .

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O3/c9-8(10,11)5-1-4(7(15)13-12)2-6(3-5)14(16)17/h1-3H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKMHWFQNXKKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-nitro-5-(trifluoromethyl)benzoate (20 g, 80 mmol) and hydrazine hydrate (5.56 mL, 96 mmol) in MeOH (100 mL) was stirred for 16 h at 25° C. Then the solvent was concentrated to yield an off white solid of 3-nitro-5-(trifluoromethyl)benzohydrazide (20 g, 72.2 mmol, 90% yield): 1H NMR (400 MHz, CD3OD) δ 8.89 (s, 1H), 8.65 (s, 1H), 8.50 (s, 1H); ES-LCMS m/z 250 (M+H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.56 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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